molecular formula C12H25Na2O4P B8034594 Phosphoric acid, dodecyl ester, sodium salt CAS No. 50957-96-5

Phosphoric acid, dodecyl ester, sodium salt

Cat. No.: B8034594
CAS No.: 50957-96-5
M. Wt: 310.28 g/mol
InChI Key: YVIGPQSYEAOLAD-UHFFFAOYSA-L
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Description

Phosphoric acid, dodecyl ester, sodium salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the mixing of liquids. This compound is typically found as a colorless to pale yellow viscous liquid and is soluble in water, making it highly versatile in different formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphoric acid, dodecyl ester, sodium salt is synthesized through the esterification of dodecanol (a 12-carbon alcohol) with phosphoric acid. The reaction typically involves the following steps:

    Esterification: Dodecanol reacts with phosphoric acid to form dodecyl phosphate.

    Neutralization: The dodecyl phosphate is then neutralized with sodium hydroxide to produce the sodium salt form.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors where dodecanol and phosphoric acid are combined under controlled temperatures and pressures. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through distillation or other separation techniques to achieve the desired purity and concentration.

Chemical Reactions Analysis

Types of Reactions: Phosphoric acid, dodecyl ester, sodium salt can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze back to dodecanol and phosphoric acid.

    Oxidation: It can be oxidized to produce phosphoric acid and other oxidized derivatives.

    Substitution: It can participate in substitution reactions where the dodecyl group is replaced by other alkyl or functional groups.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under acidic or basic conditions with water as the reagent.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Substitution: Various alkyl halides or other electrophiles can be used under appropriate conditions.

Major Products Formed:

    Hydrolysis: Dodecanol and phosphoric acid.

    Oxidation: Phosphoric acid and oxidized organic compounds.

    Substitution: New alkyl or functional group-substituted phosphoric acid esters.

Scientific Research Applications

Phosphoric acid, dodecyl ester, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in chemical reactions to improve the solubility and mixing of reactants.

    Biology: Employed in cell lysis buffers and other biological preparations to disrupt cell membranes and release cellular contents.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

Phosphoric acid, dodecyl ester, sodium salt can be compared with other similar surfactants:

    Sodium dodecyl sulfate (SDS): Both are surfactants, but SDS is an anionic surfactant commonly used in protein denaturation and electrophoresis.

    Triton X-100: A nonionic surfactant used in similar applications but differs in its chemical structure and properties.

    Cetyltrimethylammonium bromide (CTAB): A cationic surfactant used in DNA extraction and other applications.

Uniqueness: this compound is unique due to its specific ester linkage and the presence of a phosphate group, which imparts distinct chemical and physical properties compared to other surfactants.

Comparison with Similar Compounds

  • Sodium dodecyl sulfate (SDS)
  • Triton X-100
  • Cetyltrimethylammonium bromide (CTAB)
  • Tween 20
  • Nonidet P-40

This comprehensive overview highlights the versatility and importance of phosphoric acid, dodecyl ester, sodium salt in various scientific and industrial applications. Its unique properties make it a valuable compound in research and industry.

Properties

IUPAC Name

disodium;dodecyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIGPQSYEAOLAD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Na2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7423-32-7, 50957-96-5
Record name Disodium lauryl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium lauryl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050957965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, dodecyl ester, sodium salt
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, dodecyl ester, sodium salt
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DISODIUM LAURYL PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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